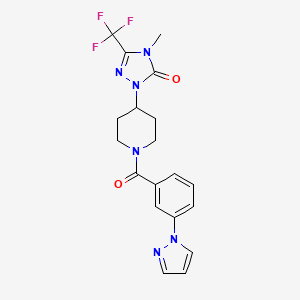

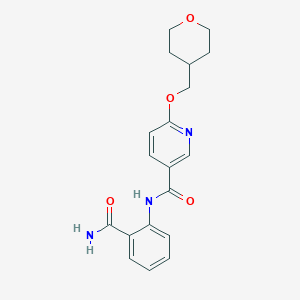

N-(4-(1H-tetrazol-1-yl)phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . They are known for their wide range of medicinal activity and potential role in biosciences . The specific compound you mentioned seems to be a complex organic molecule that includes a tetrazole ring, a phenyl group, and a pyrimidine ring.

Applications De Recherche Scientifique

Synthesis and Derivatives

N-(4-(1H-tetrazol-1-yl)phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives are actively explored in the field of heterocyclic chemistry for their potential applications. One key area of interest is the synthesis of novel tetrahydropyrimidine derivatives due to their broad spectrum of biological activities. For instance, compounds derived from the core structure of tetrahydropyrimidine have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2), along with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Potential

The chemical versatility of this compound allows for the creation of compounds with significant antimicrobial and anticancer activities. For example, a novel series of dihydropyrimidine derivatives have been synthesized and evaluated for in vitro antidiabetic activity, showcasing the potential for therapeutic applications in managing diabetes through α-amylase inhibition assays (Lalpara et al., 2021). Additionally, various synthesized compounds have exhibited strong antimicrobial, antioxidant, and anticancer activities, particularly against Candida albicans, Aspergillus niger, and human breast cancer cell lines, indicating their potential for developing new therapeutic agents (Rani et al., 2017).

Drug Design and Disease Modification

Research has also focused on utilizing the tetrahydropyrimidine scaffold for drug design, particularly in modifying the structure to reduce metabolism mediated by enzymes like aldehyde oxidase (AO). This approach aims to develop compounds with improved bioavailability and efficacy for conditions such as prostate cancer, showcasing the scaffold's significance in the design of disease-modifying drugs (Linton et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O3/c1-19-12(22)10(6-14-13(19)23)11(21)16-8-2-4-9(5-3-8)20-7-15-17-18-20/h2-7H,1H3,(H,14,23)(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMSZNPNYJHYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2922443.png)

![2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2922445.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)

![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2922451.png)

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)